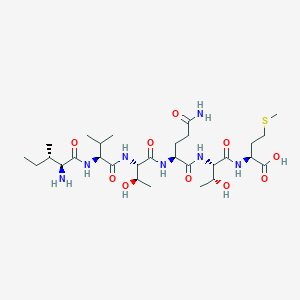![molecular formula C28H24N6O4 B15172042 Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate CAS No. 919102-07-1](/img/structure/B15172042.png)
Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate is a complex organic compound that features a unique structure with two pyridine rings connected via diazenyl groups to a central hexanedioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate typically involves the coupling of pyridine derivatives with diazenyl groups under controlled conditions. One common method involves the use of a coupling reaction between 4-aminopyridine and a diazonium salt, followed by esterification with hexanedioic acid. The reaction conditions often require a catalyst and a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the diazenyl groups to amines.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as luminescent materials and sensors.
作用機序
The mechanism of action of Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate involves its interaction with molecular targets through its diazenyl and pyridine groups. These interactions can lead to the formation of coordination complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
類似化合物との比較
Similar Compounds
- Bis(4-(pyridin-4-yldiazenyl)phenyl) hexanedioate
- Bis(4-(pyridin-4-yldiazenyl)phenyl) butanedioate
- Bis(4-(pyridin-4-yldiazenyl)phenyl) ethanedioate
Uniqueness
Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
特性
CAS番号 |
919102-07-1 |
|---|---|
分子式 |
C28H24N6O4 |
分子量 |
508.5 g/mol |
IUPAC名 |
bis[4-(pyridin-4-yldiazenyl)phenyl] hexanedioate |
InChI |
InChI=1S/C28H24N6O4/c35-27(37-25-9-5-21(6-10-25)31-33-23-13-17-29-18-14-23)3-1-2-4-28(36)38-26-11-7-22(8-12-26)32-34-24-15-19-30-20-16-24/h5-20H,1-4H2 |
InChIキー |
HHMUOTAPCZMHPD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=NC2=CC=NC=C2)OC(=O)CCCCC(=O)OC3=CC=C(C=C3)N=NC4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide](/img/structure/B15171971.png)



![2-(4-Chlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B15171992.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[4-ethyl-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B15171996.png)
![2-[(9-tert-butyl-1,5-dicyano-4-hydroxy-3-azaspiro[5.5]undeca-1,3-dien-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B15172004.png)


![N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15172024.png)

![4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide](/img/structure/B15172027.png)


